molecular formula C9H10N2O4 B14470161 3',4'-Dihydroxy-2'-nitroso-2-(methylamino)acetophenone CAS No. 65561-71-9

3',4'-Dihydroxy-2'-nitroso-2-(methylamino)acetophenone

Cat. No.: B14470161
CAS No.: 65561-71-9
M. Wt: 210.19 g/mol
InChI Key: QAAUWVKIJNJMRO-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone is an organic compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes both hydroxyl and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone typically involves multi-step organic reactions. One common method includes the nitration of 3’,4’-dihydroxyacetophenone followed by the introduction of a methylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Types of Reactions:

    Oxidation: The hydroxyl groups in 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone can undergo oxidation to form quinones.

    Reduction: The nitroso group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogens or other electrophiles onto the aromatic ring.

Scientific Research Applications

3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone involves its interaction with various molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

    Adrenalone hydrochloride: Shares structural similarities but differs in functional groups.

    Norepinephrine: Similar in having hydroxyl groups but lacks the nitroso group.

    Epinephrine: Contains similar aromatic structure but has different substituents.

Uniqueness: 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in related compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

65561-71-9

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

1-(3,4-dihydroxy-2-nitrosophenyl)-2-(methylamino)ethanone

InChI

InChI=1S/C9H10N2O4/c1-10-4-7(13)5-2-3-6(12)9(14)8(5)11-15/h2-3,10,12,14H,4H2,1H3

InChI Key

QAAUWVKIJNJMRO-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=C(C(=C(C=C1)O)O)N=O

Origin of Product

United States

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